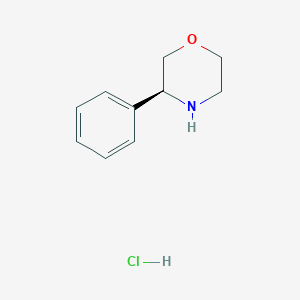

(3S)-3-PHENYL-MORPHOLINE HCL

CAS No.:

Cat. No.: VC13482412

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClNO |

|---|---|

| Molecular Weight | 199.68 g/mol |

| IUPAC Name | (3S)-3-phenylmorpholine;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-12-7-6-11-10;/h1-5,10-11H,6-8H2;1H/t10-;/m1./s1 |

| Standard InChI Key | BZPHPXWWVHPSOP-HNCPQSOCSA-N |

| Isomeric SMILES | C1COC[C@@H](N1)C2=CC=CC=C2.Cl |

| Canonical SMILES | C1COCC(N1)C2=CC=CC=C2.Cl |

Introduction

Structural and Chemical Identity

The molecular formula of (3S)-3-phenyl-morpholine hydrochloride is C₁₀H₁₄ClNO, with a molecular weight of 199.68 g/mol. The morpholine ring—a six-membered heterocycle containing one nitrogen and one oxygen atom—adopts a chair conformation, while the phenyl group at the 3-position introduces steric and electronic effects that influence reactivity and solubility . The hydrochloride salt enhances stability and aqueous solubility compared to the free base.

Key Structural Features:

-

Chirality: The (3S) configuration ensures enantiopurity, critical for targeted biological activity.

-

Morpholine Ring: Provides a balance of hydrophilicity and rigidity.

-

Phenyl Group: Enhances hydrophobic interactions in biological systems.

Synthesis and Manufacturing Processes

The synthesis of (3S)-3-phenyl-morpholine hydrochloride involves multi-step organic reactions, often beginning with N-protected morpholin-3-one (Figure 1). A Grignard reaction with phenylmagnesium bromide introduces the phenyl group, followed by elimination and hydrogenation steps to yield the racemic mixture. Chiral resolution using tartaric acid or other resolving agents isolates the (3S)-enantiomer .

Representative Synthesis Route:

-

Grignard Addition: N-Benzyl-morpholin-3-one reacts with phenylmagnesium bromide at 0–5°C to form 3-hydroxy-3-phenyl-morpholine .

-

Elimination: Dehydration using acidic or silicone-based reagents produces 3-phenyl-morpholine.

-

Hydrogenation: Catalytic hydrogenation (e.g., Pd/C) removes protecting groups.

-

Chiral Resolution: Racemic 3-phenyl-morpholine is resolved using L-tartaric acid in isopropanol .

Optimization Challenges:

-

Temperature Control: Grignard reactions require strict temperature regulation to avoid side products.

-

Catalyst Selection: Palladium-based catalysts improve hydrogenation efficiency but necessitate post-reaction purification.

Physicochemical Properties

(3S)-3-Phenyl-morpholine hydrochloride exhibits distinct solubility and stability profiles:

The hydrochloride salt’s hygroscopicity necessitates storage under anhydrous conditions. Stability studies indicate decomposition above 200°C, with minimal degradation under ambient conditions .

Applications in Pharmaceutical Development

Intermediate in Drug Synthesis

(3S)-3-Phenyl-morpholine hydrochloride serves as a chiral building block for PARP inhibitors (e.g., niraparib analogs) . Its rigid structure enhances binding to enzyme active sites.

Prodrug Design

The morpholine moiety’s metabolic stability makes it suitable for prodrug formulations. Ester derivatives show improved bioavailability in rodent models.

Comparative Analysis with Related Compounds

Key Observations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume